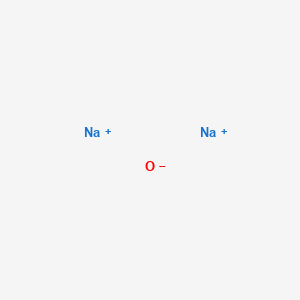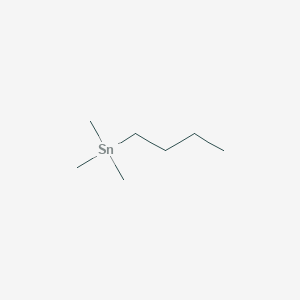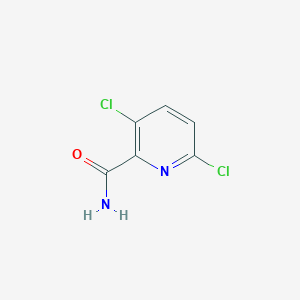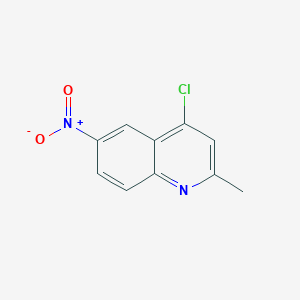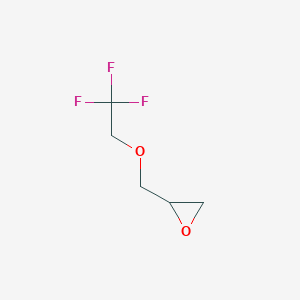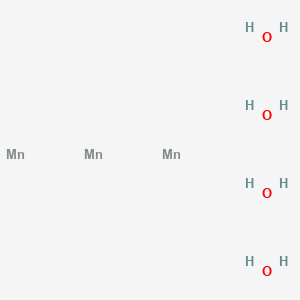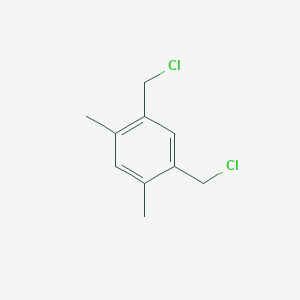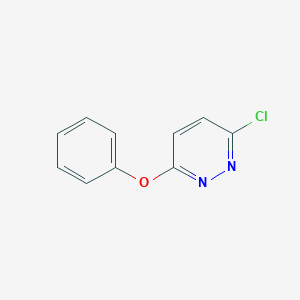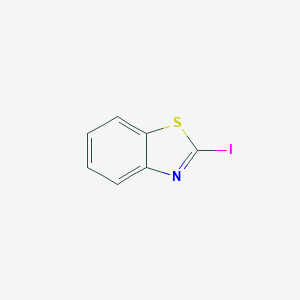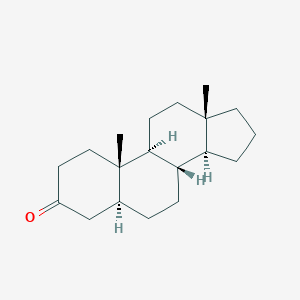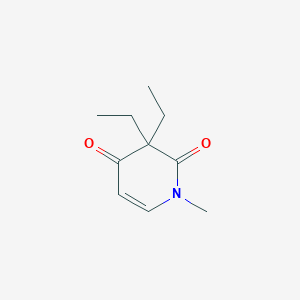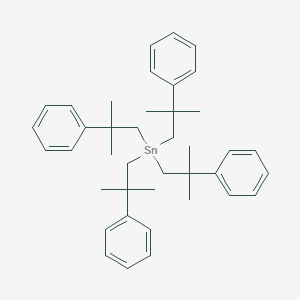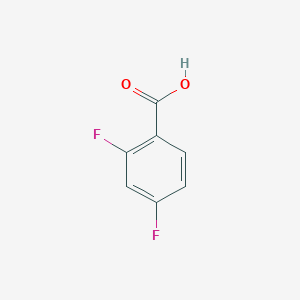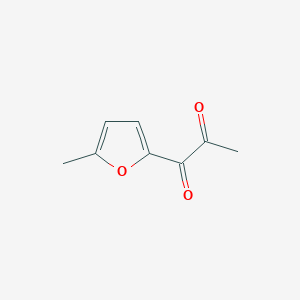
1-(5-Methyl-2-furanyl)-1,2-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-2-furanyl)-1, 2-propanedione belongs to the class of organic compounds known as aryl ketones. These are organic aromatic compounds that contain a ketone group substituted at one C-atom with an aryl group. They have the generic structure RC(=O)R', where R = aryl group and R'=organyl group. 1-(5-Methyl-2-furanyl)-1, 2-propanedione is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1-(5-methyl-2-furanyl)-1, 2-propanedione is primarily located in the cytoplasm. Outside of the human body, 1-(5-methyl-2-furanyl)-1, 2-propanedione can be found in coffee and coffee products. This makes 1-(5-methyl-2-furanyl)-1, 2-propanedione a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Applications
- The compound has been used in novel synthesis processes. For instance, Nishimura et al. (1975) reported the synthesis of 2-(disubstituted amino)-5(4)phenylimidazoles using a reaction involving 1-phenyl-1,2-propanedione, which is structurally similar to 1-(5-Methyl-2-furanyl)-1,2-propanedione (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).
Photochemical Reactions
- Ogata and Takagi (1974) explored the photochemical reactions of 1-aryl-1,2-propanediones, which again are closely related to this compound. Their research indicated the formation of specific reduction products upon irradiation, highlighting the photoreactivity of such compounds (Ogata & Takagi, 1974).
Spectroscopic and Structural Characterization
- The structural and spectral characteristics of compounds similar to this compound have been studied. Castiñeiras et al. (1999) investigated 1-phenyl-1,2-propanedione bis{N(4)-alkylthiosemicarbazones}, providing insights into their spectroscopic properties and crystal structures (Castiñeiras, Bermejo, Ackerman, Beraldo, Valdés-Martínez, Hernández-Ortega, & West, 1999).
Applications in Dental Resin Composites
- Sun and Chae (2000) explored the use of 1-phenyl-1,2-propanedione, structurally related to this compound, as a new visible light photosensitizer in dental resin composites. This study demonstrated the potential of such compounds in improving the physical properties of dental resins (Sun & Chae, 2000).
Fluorogenic Labeling in Carbohydrate Analysis
- Cai et al. (2014) utilized 1,3-di(2-pyridyl)-1,3-propanedione, which shares a similar structure, as a fluorogenic labeling reagent for sugars. This application is significant in the sensitive detection and analysis of monosaccharides (Cai, Hagan, Wang, Flitsch, Liu, & Voglmeir, 2014).
Catalysis and Hydrogenation
- Research by Nieminen et al. (2007) on 1-phenyl-1,2-propanedione's adsorption on Pt catalysts revealed insights into the regioselectivity in hydrogenation, which can be extrapolated to similar compounds like this compound (Nieminen, Taskinen, Hotokka, & Murzin, 2007).
Eigenschaften
CAS-Nummer |
1197-20-2 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
1-(5-methylfuran-2-yl)propane-1,2-dione |
InChI |
InChI=1S/C8H8O3/c1-5-3-4-7(11-5)8(10)6(2)9/h3-4H,1-2H3 |
InChI-Schlüssel |
CSILYJHAPLAXTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)C(=O)C |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)C(=O)C |
| 1197-20-2 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


